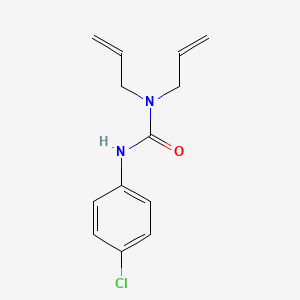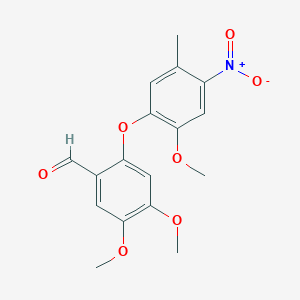
Dimethyl 3-methyl-6-phenylpyrrolo(2,1-A)phthalazine-1,2-dicarboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Dimethyl 3-methyl-6-phenylpyrrolo(2,1-A)phthalazine-1,2-dicarboxylate is a complex organic compound with the molecular formula C22H18N2O4 and a molecular weight of 374.4 g/mol . This compound belongs to the class of pyrrolo[2,1-a]phthalazine derivatives, which are known for their unique structural features and potential biological activities .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of dimethyl 3-methyl-6-phenylpyrrolo(2,1-A)phthalazine-1,2-dicarboxylate typically involves 1,3-dipolar cycloaddition reactions. These reactions are powerful tools for constructing highly fused heterocyclic compounds due to their ability to create multiple bonds in a single operation . The starting materials often include phthalazinium bromide, esters of acetylenedicarboxylic acid, and triethylamine, with tetrakis-pyridinocobalt(II) dichromate (TPCD) as an oxidant .
Industrial Production Methods
The process may be optimized for yield and purity through careful control of reaction parameters such as temperature, solvent, and reaction time .
Análisis De Reacciones Químicas
Types of Reactions
Dimethyl 3-methyl-6-phenylpyrrolo(2,1-A)phthalazine-1,2-dicarboxylate undergoes various chemical reactions, including:
Reduction: The compound can be reduced using reducing agents, although specific conditions for this reaction are less commonly reported.
Substitution: Substitution reactions involve the replacement of one functional group with another, typically under acidic or basic conditions.
Common Reagents and Conditions
Oxidizing Agents: Tetrakis-pyridinocobalt(II) dichromate (TPCD).
Reducing Agents: Various reducing agents can be used, depending on the desired product.
Solvents: Common solvents include dichloromethane and acetonitrile.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation reactions may yield more oxidized derivatives of the compound, while substitution reactions can produce a variety of substituted derivatives .
Aplicaciones Científicas De Investigación
Dimethyl 3-methyl-6-phenylpyrrolo(2,1-A)phthalazine-1,2-dicarboxylate has several scientific research applications:
Mecanismo De Acción
The mechanism of action of dimethyl 3-methyl-6-phenylpyrrolo(2,1-A)phthalazine-1,2-dicarboxylate involves its interaction with various molecular targets and pathways. The compound’s unique structure allows it to bind to specific enzymes or receptors, modulating their activity and leading to various biological effects . detailed studies on its exact mechanism are still ongoing.
Comparación Con Compuestos Similares
Similar Compounds
- Dimethyl 3-phenylpyrrolo[2,1-a]phthalazine-1,2-dicarboxylate .
- Ethyl 2-amino-6,8-dimethyl-1,3-dioxo-1,2,3,4-tetrahydropyrrolo[1,2-a]pyrazine-7-carboxylate .
Uniqueness
Dimethyl 3-methyl-6-phenylpyrrolo(2,1-A)phthalazine-1,2-dicarboxylate stands out due to its specific structural features, which confer unique chemical reactivity and potential biological activities.
Propiedades
Número CAS |
853319-04-7 |
|---|---|
Fórmula molecular |
C22H18N2O4 |
Peso molecular |
374.4 g/mol |
Nombre IUPAC |
dimethyl 3-methyl-6-phenylpyrrolo[2,1-a]phthalazine-1,2-dicarboxylate |
InChI |
InChI=1S/C22H18N2O4/c1-13-17(21(25)27-2)18(22(26)28-3)20-16-12-8-7-11-15(16)19(23-24(13)20)14-9-5-4-6-10-14/h4-12H,1-3H3 |
Clave InChI |
QJKGIFFFBYGZOD-UHFFFAOYSA-N |
SMILES canónico |
CC1=C(C(=C2N1N=C(C3=CC=CC=C32)C4=CC=CC=C4)C(=O)OC)C(=O)OC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![N-[1-[3-(benzenesulfonamido)quinoxalin-2-yl]pyridin-4-ylidene]thiophene-2-carboxamide](/img/structure/B11949247.png)



![N,N'-bis[1-(tert-butylamino)-2,2,2-trichloroethyl]urea](/img/structure/B11949273.png)




![1-(4-Chlorophenyl)ethanone [4-(4-chlorophenyl)-1,3-thiazol-2-YL]hydrazone](/img/structure/B11949305.png)


